molecular formula C22H18O12 B1668617 Chicoric acid CAS No. 70831-56-0

Chicoric acid

Cat. No.: B1668617
CAS No.: 70831-56-0
M. Wt: 474.4 g/mol
InChI Key: YDDGKXBLOXEEMN-IABMMNSOSA-N
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Description

Chicoric acid (dicaffeoyltartaric acid) is a hydroxycinnamic acid derivative first identified in 1958, featuring two caffeoyl groups esterified to a tartaric acid backbone . This compound is biosynthesized from caftaric acid (monocaffeoyltartaric acid) and chlorogenic acid (caffeoylquinic acid) via a this compound synthase in E. purpurea . Its instability during extraction necessitates specific protocols (e.g., blanching, optimized solvent ratios) to prevent degradation .

Properties

IUPAC Name

(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGKXBLOXEEMN-IABMMNSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033332
Record name L-Cichoric acid
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Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chicoric acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70831-56-0, 6537-80-0
Record name (-)-Chicoric acid
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Record name Chicoric acid
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Record name Chicoric acid
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Record name Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R)
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Record name Chicoric acid
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Preparation Methods

Chemical Synthesis of Chicoric Acid

Chemical synthesis remains a cornerstone for producing this compound with high purity, particularly when natural sources yield insufficient quantities. The structural complexity of this compound—comprising two caffeoyl groups esterified to a tartaric acid backbone—necessitates precise protection and deprotection strategies to avoid side reactions. Below, we analyze six prominent synthesis pathways, emphasizing their mechanistic innovations and industrial viability.

Early Synthetic Approaches: Carboxyl and Phenolic Hydroxyl Protection

The first synthesis of this compound, reported in 1958, involved reacting caffeoyl chloride with tartaric acid derivatives. L-chicoric acid was synthesized using L-tartaric acid and caffeoyl chloride, followed by deprotection with acetic acid. However, this method suffered from low yields (≈30%) due to the instability of caffeoyl chloride and competing side reactions. A 2014 optimization introduced tert-butyl protection for tartaric acid’s carboxyl groups and acetyl protection for caffeic acid’s phenolic hydroxyls, achieving milder reaction conditions but still hampered by low yields (≈45%) and challenging purification.

Diphenylmethyl Protection Strategy

King et al. (1999) developed a pathway using diphenylmethyl to protect tartaric acid’s carboxyl groups and ClCOOMe for caffeic acid’s hydroxyls. This method produced L-chicoric acid with a 33.3% overall yield but faced critical limitations: explosive intermediates during deprotection and multi-step complexity, rendering it impractical for industrial scale-up.

Benzyl Group Protection and Hydrogenolysis

A 2002 patent (WO2003029183A1) introduced a streamlined synthesis using benzyl groups for protection and a single hydrogenolysis deprotection step. The process involved diesterifying 3,4-dibenzyloxycinnamic acid with dibenzyl tartrate, followed by debenzylation using palladium catalysis and triethylsilane. This method achieved an exceptional 65% overall yield and 98% purity, with chemoselective deprotection preserving ester bonds. Despite its efficiency, the reliance on heavy metal catalysts raised concerns about residue contamination and environmental impact.

Sulfonate Ester Intermediate Pathway

Recent advances by Tian et al. (2021) utilized sulfonate esters as intermediates, reacting caffeic acid with sulfoxide chloride before esterification with L-tartaric acid. Alkaline deprotection yielded this compound with 80.5% yield and 98.5% purity, marking a significant improvement in scalability. However, the requirement for multiple crystallization steps increased production time and cost.

Table 1: Comparative Analysis of this compound Synthesis Methods
Method Protecting Groups Steps Yield (%) Purity (%) Limitations
Caffeoyl Chloride (1958) None 3 30 70 Low yield, unstable intermediates
tert-Butyl/Acetyl (2014) tert-Butyl, Acetyl 5 45 85 Complex purification
Diphenylmethyl (1999) Diphenylmethyl, ClCOOMe 6 33.3 90 Explosive intermediates
Benzyl/Hydrogenolysis (2002) Benzyl 4 65 98 Heavy metal residues
Sulfonate Ester (2021) Sulfonate 4 80.5 98.5 Costly crystallization

Plant-Based Extraction Methods

Extraction from natural sources such as Echinacea purpurea and chicory (Cichorium intybus) offers a sustainable alternative to synthesis. These methods prioritize biocompatibility but face challenges in achieving high yields due to variable plant content and degradation risks.

Echinacea purpurea Extraction

A 2004 patent (CN1240665C) detailed a large-scale extraction process using 30–50% ethanol at 70–90°C, followed by acidification (pH ≤3) and macroporous resin purification. This method achieved 96% purity through crystallization, with a yield of 1.1% from dried roots. Key advantages include scalability and minimal solvent toxicity, though prolonged heating risks thermal degradation of this compound.

Chicory-Based Ultrasonic Extraction

CN1256318C (2004) optimized ultrasonic extraction using 40–70% ethanol or methanol under nitrogen to prevent oxidation. The 40-minute process achieved 89% recovery, outperforming traditional reflux methods. However, the requirement for nitrogen gas increases operational complexity and cost.

Table 2: Extraction Efficiency Across Plant Sources
Source Solvent Temperature (°C) Time Yield (%) Purity (%)
Echinacea purpurea 40% Ethanol 90 6 hours 1.1 96
Chicory 50% Ethanol 25 40 minutes 2.3 89

Chemical Reactions Analysis

Types of Reactions: Chicoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Ester or ether derivatives.

Scientific Research Applications

Pharmacological Applications

Chicoric acid exhibits a wide range of pharmacological properties, making it a candidate for therapeutic use in several health conditions.

Antiviral Properties

This compound has demonstrated significant antiviral activity against various viruses, including HIV and herpes simplex virus. Studies indicate that it inhibits HIV integrase and replication, showcasing its potential as an antiviral agent in the treatment of viral infections .

Antioxidant Activity

The antioxidant properties of this compound are comparable to those of rosmarinic acid, contributing to its ability to mitigate oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. Its efficacy in managing inflammatory conditions positions it as a potential therapeutic agent for diseases like arthritis and inflammatory bowel disease .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It may help in reducing neuroinflammation and oxidative stress, thereby protecting neuronal cells from damage .

Nutritional Applications

This compound is increasingly recognized as a functional food ingredient due to its health benefits.

Dietary Supplementation

Due to its safety profile and lack of significant side effects, this compound is incorporated into dietary supplements aimed at enhancing metabolic health, particularly in regulating glucose and lipid metabolism .

Food Preservation

The antioxidant properties of this compound also make it useful as a natural preservative in food products, helping to extend shelf life while maintaining nutritional quality .

Agricultural Applications

This compound's role extends into agriculture, particularly in enhancing plant growth and resistance.

Plant Growth Enhancer

Studies have indicated that this compound can promote seed germination and improve plant growth under stress conditions, making it beneficial for sustainable agricultural practices .

Pest Resistance

Research suggests that this compound may enhance the resistance of plants to pests and diseases due to its antimicrobial properties, thereby reducing the need for synthetic pesticides .

Case Studies

The following case studies illustrate the practical applications of this compound across different fields:

StudyApplicationFindings
An Insight into the Promising Therapeutic Potential of this compoundPharmacologicalDemonstrated antiviral, antioxidant, anti-inflammatory effects; potential for managing diabetes and cardiovascular diseases .
This compound Attenuates Nonalcoholic SteatohepatitisClinicalInhibits key regulators of lipid metabolism; reduces liver inflammation in mice models .
The Bioactive Effects of this compound As a Functional Food IngredientNutritionalHighlighted its role in regulating glucose metabolism; safe for dietary use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chicoric acid shares structural and functional similarities with other caffeic acid derivatives, such as chlorogenic acid , caftaric acid , and caffeic acid . Below is a detailed analysis of their differences in chemistry, biosynthesis, bioactivity, and stability.

Bioactivity Comparison

2.2.1. Enzyme Inhibition

This compound exhibits superior inhibitory effects compared to related compounds:

  • YopH Phosphatase (Bacterial Virulence Factor) :
    • This compound: IC₅₀ = 66.7 µM (binds catalytic and secondary sites via arene-cation/H-bond interactions) .
    • Chlorogenic acid/Caffeic acid: Only bind catalytic site; 2–3× weaker inhibition .
  • LDH5 (Cancer Target) :
    • This compound: IC₅₀ = 66.7 µM vs. galloflavin (reference compound) IC₅₀ = 100 µM .
  • HIV-1 Integrase: this compound: Inhibits integration (IC₅₀ ~10 µM in cell culture) . Synthetic analogs (lacking catechol/carboxyl groups): No significant activity .
2.2.2. Antimicrobial Activity
  • Growth Inhibition of Mesorhizobium loti: this compound: Stronger inhibition than caffeic/caftaric acids; synergizes with other phenolics .
2.2.3. Antioxidant and Metabolic Effects
  • AMPK Pathway Activation : this compound reduces ROS, enhances mitochondrial biogenesis, and extends C. elegans lifespan (5–100 µM) .
  • Chlorogenic acid : Primarily antioxidant; less potent in AMPK modulation .

Stability and Environmental Influences

Factor This compound Chlorogenic Acid Caftaric Acid
Light Exposure ↑ 7-fold in lettuce under high light Stable in chicory under varying light . Not reported.
Heat/Cold Stress ↑ 2-fold with heat/cold treatment Degrades at high temperatures . Unstable during processing .
Extraction Stability Degrades without blanching Stable with standard protocols Less studied .

Biological Activity

Chicoric acid (CA) is a natural phenolic compound primarily found in chicory (Cichorium intybus) and echinacea (Echinacea purpurea). It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by various research findings and case studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through the modulation of oxidative stress pathways. Research indicates that CA can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

  • Study Findings : A study demonstrated that CA supplementation improved cognitive function in mice by preventing neural loss and apoptosis induced by oxidative stress. It achieved this by up-regulating antioxidant enzymes such as HO-1 and NQO1, indicating its potential as a nutritional strategy against cognitive decline related to oxidative damage .

2. Anti-inflammatory Effects

This compound has been shown to reduce inflammation through various mechanisms:

  • Neuroinflammation : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, CA supplementation prevented memory impairment and amyloidogenesis. It reduced the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by inhibiting the NF-κB signaling pathway, suggesting its therapeutic potential for neurodegenerative diseases like Alzheimer's .
  • Colitis Model : Another study focused on dextran sulfate sodium (DSS)-induced colitis in mice found that CA supplementation alleviated colonic inflammation and histological damage. It modulated gut microbiota and reduced inflammatory markers in serum, demonstrating its role in gut health .

3. Immunomodulatory Properties

This compound also exhibits immunostimulatory effects:

  • Phagocytic Activity : Research indicates that CA enhances phagocyte activity both in vitro and in vivo. It acts as an allosteric inhibitor of specific phosphatases involved in immune response regulation, thereby promoting immune function against bacterial infections .

4. Antiviral Activity

This compound has shown promising antiviral properties:

  • HIV and Herpes Simplex Virus : Studies have demonstrated that CA inhibits HIV integrase activity and replication. Additionally, it has been reported to have inhibitory effects on the herpes simplex virus, reinforcing its potential as an antiviral agent .

5. Anti-cancer Potential

This compound's anti-cancer properties have been explored through various studies:

  • Colon Cancer Cells : In vitro studies revealed that CA induces apoptosis in human colon cancer cells, suggesting its potential as a complementary treatment for cancer .

Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantActivation of Nrf2 pathway; up-regulation of antioxidant enzymes
Anti-inflammatoryInhibition of NF-κB; reduction of pro-inflammatory cytokines
ImmunomodulatoryEnhancement of phagocytic activity; inhibition of phosphatases
AntiviralInhibition of HIV integrase; suppression of herpes simplex virus
Anti-cancerInduction of apoptosis in colon cancer cells

Case Studies and Research Findings

  • Cognitive Impairment Prevention : A study revealed that this compound significantly improved cognitive performance in mice subjected to oxidative stress by enhancing antioxidative defenses .
  • Colitis Mitigation : In a DSS-induced colitis model, CA not only alleviated symptoms but also positively influenced gut microbiota composition and fecal metabolites .
  • Neuroinflammation Reduction : Research showed that CA could prevent neuroinflammation caused by systemic inflammation, highlighting its potential role in managing neurodegenerative diseases .

Q & A

Basic Research Question

  • In vitro : Microglial BV2 cells stimulated with LPS to measure TNF-α suppression via NFκB pathway inhibition .
  • In vivo : Murine models of LPS-induced neuroinflammation or Aβ42 infusion for memory impairment assays .
  • Ex vivo : Hippocampal slice cultures to assess synaptic plasticity changes.

How does the structural conformation of this compound influence its binding affinity to multiple enzyme sites?

Advanced Research Question
The dicaffeoyl moiety enables dual-site binding:

  • Catalytic site : Caffeic acid groups coordinate with catalytic cysteine (e.g., C403 in YopH) via hydrogen bonding.
  • Allosteric site : Aromatic rings engage in arene-cation interactions with residues like Arg255 and Lys342, stabilizing closed conformations .
    Techniques like molecular dynamics simulations and X-ray crystallography are critical for mapping conformational flexibility .

What are the challenges in standardizing extraction protocols for this compound to ensure consistent bioactivity across studies?

Basic Research Question
Variability arises from:

  • Plant source : this compound content differs in Echinacea vs. chicory .
  • Extraction solvents : Ethanol/water mixtures (70:30 v/v) optimize yield but may co-extract interfering phenolics.
  • Stability : Degradation during lyophilization requires pH control (≤4.0) and antioxidant additives .

How do researchers validate the specificity of this compound's interactions with molecular targets using computational and experimental approaches?

Advanced Research Question

  • Competitive assays : Co-incubation with substrate analogs (e.g., pNPP) to test reversible inhibition.
  • Mutagenesis : Substituting key residues (e.g., Arg380Ala in YopH) disrupts binding, confirming site specificity .
  • SPR/ITC : Surface plasmon resonance or isothermal titration calorimetry quantifies binding constants (KD) .

What pharmacokinetic parameters must be considered when designing bioavailability studies for this compound?

Advanced Research Question

  • Absorption : Low oral bioavailability due to poor intestinal permeability; nanoencapsulation improves uptake .
  • Metabolism : Glucuronidation in hepatic microsomes reduces active compound levels.
  • Half-life : ~4 hours in murine plasma, necessitating bid dosing in chronic studies .

How can orthogonal analytical methods enhance the reliability of this compound characterization?

Basic Research Question

  • HPLC-DAD-MS : Combines retention time, UV spectra, and mass fragmentation (m/z 473→311) for identity confirmation .
  • NMR : ¹H and ¹³C spectra verify dicaffeoyl-tartaric acid structure.

What mechanistic insights from NFκB signaling inform therapeutic strategies for neuroinflammation?

Advanced Research Question
this compound suppresses IκBα phosphorylation , blocking NFκB nuclear translocation. This reduces pro-inflammatory cytokines (IL-1β, COX-2) in microglia . Translational studies focus on combination therapies with blood-brain barrier penetrants (e.g., resveratrol) to amplify efficacy.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chicoric acid
Reactant of Route 2
Chicoric acid

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